molecular formula C5H5ClN2O2 B12361622 4-chloro-5-methoxy-4H-pyridazin-3-one

4-chloro-5-methoxy-4H-pyridazin-3-one

Cat. No.: B12361622
M. Wt: 160.56 g/mol
InChI Key: OZYFQOSZAFZRDK-UHFFFAOYSA-N
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Description

4-chloro-5-methoxy-4H-pyridazin-3-one is a derivative of pyridazinone, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at position 3. Pyridazinones have attracted significant attention due to their diverse pharmacological activities, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methoxy-4H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methoxy-4H-pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield 4-chloro-5-bromo-4H-pyridazin-3-one, while alkylation can produce this compound derivatives with various alkyl groups .

Mechanism of Action

The mechanism of action of 4-chloro-5-methoxy-4H-pyridazin-3-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-chloro-5-methoxy-4H-pyridazin-3-one can be compared with other pyridazinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

4-chloro-5-methoxy-4H-pyridazin-3-one

InChI

InChI=1S/C5H5ClN2O2/c1-10-3-2-7-8-5(9)4(3)6/h2,4H,1H3

InChI Key

OZYFQOSZAFZRDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=NC(=O)C1Cl

Origin of Product

United States

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